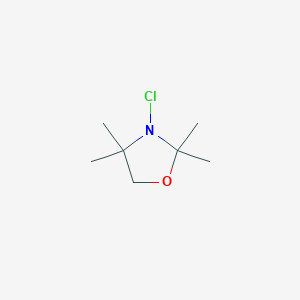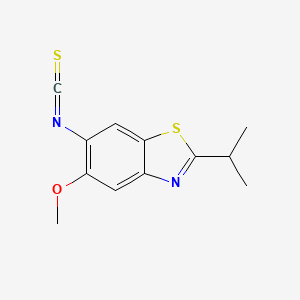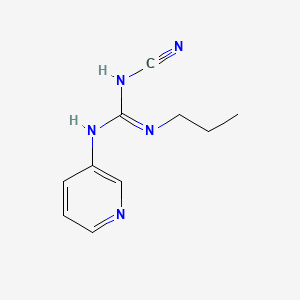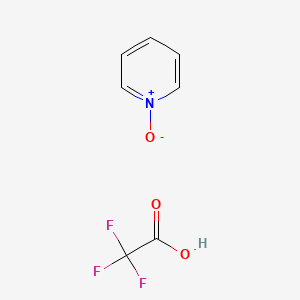
Oxamic acid, N-(2-fluorenyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxamic acid, N-(2-fluorenyl)-, ethyl ester is a chemical compound with the molecular formula C17H15NO3. It is derived from oxamic acid and fluorenyl groups, and it is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxamic acid, N-(2-fluorenyl)-, ethyl ester typically involves the esterification of oxamic acid with an ethyl group, followed by the introduction of the fluorenyl group. One common method involves the reaction of ethyl oxalyl chloride with 2-aminofluorene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxamic acid, N-(2-fluorenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenyl group to a more saturated form.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, reduced fluorenyl compounds, and various substituted esters.
Aplicaciones Científicas De Investigación
Oxamic acid, N-(2-fluorenyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Oxamic acid, N-(2-fluorenyl)-, ethyl ester exerts its effects involves its interaction with various molecular targets. The fluorenyl group can intercalate with DNA, affecting its structure and function. Additionally, the compound can undergo metabolic transformations that produce reactive intermediates, which can interact with proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylaminofluorene: A carcinogenic derivative of fluorene used in cancer research.
Fluorenone: An oxidized form of fluorene used in organic synthesis.
Fluorenyl benzoates: Compounds that undergo C-H bond oxidation through proton-coupled electron transfer.
Uniqueness
Oxamic acid, N-(2-fluorenyl)-, ethyl ester is unique due to its combination of the oxamic acid and fluorenyl groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
60550-98-3 |
|---|---|
Fórmula molecular |
C17H15NO3 |
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
ethyl 2-(9H-fluoren-2-ylamino)-2-oxoacetate |
InChI |
InChI=1S/C17H15NO3/c1-2-21-17(20)16(19)18-13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10H,2,9H2,1H3,(H,18,19) |
Clave InChI |
IISVDDAVKLKCLI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
![(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide](/img/structure/B14619913.png)
![1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one](/img/structure/B14619917.png)
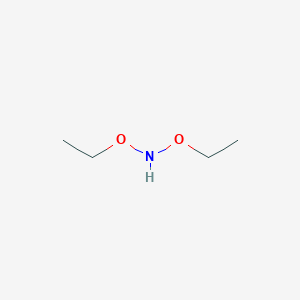

![[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate](/img/structure/B14619942.png)
![O-[2-(Dimethylamino)ethyl] butylcarbamothioate](/img/structure/B14619946.png)
